DiOC3(3)

Description

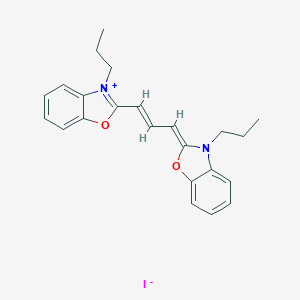

Structure

2D Structure

Properties

IUPAC Name |

(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWWYHFXRJVZBL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556677 |

Source

|

| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-79-9 |

Source

|

| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dipropyloxacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DiOC3(3): An In-depth Technical Guide for Researchers

Core Principles and Applications of a Key Mitochondrial Membrane Potential Probe

Introduction: 3,3'-Dipropyloxacarbocyanine iodide, commonly known as DiOC3(3), is a cell-permeable, lipophilic fluorescent dye belonging to the carbocyanine family.[1][2] Its primary application in biomedical research is the sensitive measurement of membrane potential, particularly the mitochondrial membrane potential (ΔΨm). This guide provides a comprehensive overview of DiOC3(3), its mechanism of action, quantitative properties, experimental protocols, and its application in studying critical cellular processes like apoptosis.

Chemical and Physical Properties: DiOC3(3) is a cationic dye that exhibits green fluorescence. Its lipophilic nature allows it to readily pass through the plasma membrane and accumulate in intracellular lipid-rich structures.

| Property | Value | Source |

| Full Chemical Name | 3,3'-Dipropyloxacarbocyanine iodide | [1][2] |

| Synonyms | DiOC3(3) | [1][2] |

| Molecular Formula | C₂₃H₂₅IN₂O₂ | [2] |

| Molecular Weight | 488.36 g/mol | [2] |

| Excitation Maximum (approx.) | 482 nm (in Methanol for DiOC2(3)) | [3][4] |

| Emission Maximum (approx.) | 497 nm (in Methanol for DiOC2(3)) | [3][4] |

| Fluorescence Color | Green | [1] |

| Solubility | Soluble in DMSO and DMF | [3] |

Mechanism of Action: Probing the Mitochondrial Membrane Potential

The functionality of DiOC3(3) as a membrane potential probe is rooted in its cationic nature and the electrochemical gradient across the inner mitochondrial membrane. In healthy, non-apoptotic cells, the mitochondrial membrane maintains a high negative potential. This negative charge drives the accumulation of the positively charged DiOC3(3) molecules inside the mitochondrial matrix.

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, leading to a less negative interior.[5][6][7] This depolarization reduces the driving force for DiOC3(3) accumulation, causing the dye to remain in the cytoplasm or be released from the mitochondria.[6][7] The change in dye concentration and local environment upon mitochondrial accumulation leads to a measurable change in its fluorescence intensity. A decrease in mitochondrial fluorescence, as measured by techniques like flow cytometry or fluorescence microscopy, is indicative of a drop in mitochondrial membrane potential.

Link to Apoptosis: The Intrinsic Signaling Pathway

The dissipation of the mitochondrial membrane potential is a critical early event in the intrinsic pathway of apoptosis.[5][6][8] Various intracellular stress signals, such as DNA damage or growth factor withdrawal, can trigger this pathway. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).

MOMP results in the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors from the intermembrane space into the cytosol.[5][8] A key factor released is cytochrome c, which, in the cytosol, binds to Apaf-1 to form the apoptosome.[8] The apoptosome then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[8]

Experimental Protocols

Preparation of DiOC3(3) Stock Solution

-

Reconstitution: Prepare a stock solution of DiOC3(3) at a concentration of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

General Experimental Workflow

Detailed Protocol for Flow Cytometry

This protocol is adapted from methods for similar carbocyanine dyes and should be optimized for your specific cell type and experimental conditions.

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS or cell culture medium).

-

For apoptosis studies, include a positive control (cells treated with an apoptosis-inducing agent like staurosporine) and a negative control (untreated cells). A depolarizing agent like CCCP (carbonyl cyanide 3-chlorophenylhydrazone) can also be used as a control for mitochondrial membrane depolarization.

-

-

Staining:

-

Prepare a working solution of DiOC3(3) in the same buffer used for cell suspension. A final concentration in the range of 20-100 nM is a good starting point for optimization.

-

Add the DiOC3(3) working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

(Optional) Co-staining for Apoptosis and Necrosis:

-

For a more detailed analysis of cell death, DiOC3(3) can be used in conjunction with other fluorescent probes.

-

Annexin V: To identify early apoptotic cells, co-stain with a fluorescently labeled Annexin V (e.g., Annexin V-FITC or Annexin V-APC). Follow the manufacturer's protocol for Annexin V staining, which is typically performed after DiOC3(3) incubation in a calcium-containing binding buffer.

-

Propidium Iodide (PI) or 7-AAD: To identify necrotic or late apoptotic cells with compromised plasma membranes, add PI or 7-AAD to the cell suspension just before analysis.

-

-

Data Acquisition:

-

Analyze the stained cells on a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect the green fluorescence signal from DiOC3(3) in the appropriate channel (typically FL1).

-

If using co-stains, collect their respective fluorescence signals in the appropriate channels (e.g., FL1 for FITC, FL3 or a far-red channel for PI/7-AAD).

-

Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties to exclude debris.

-

Analyze the fluorescence intensity of DiOC3(3). A decrease in green fluorescence intensity in the treated or apoptotic cell population compared to the healthy control population indicates mitochondrial membrane depolarization.

-

If co-staining, create quadrant plots to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations.

-

Detailed Protocol for Fluorescence Microscopy

-

Cell Preparation:

-

Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes.

-

Induce apoptosis as required for your experiment.

-

-

Staining:

-

Prepare a DiOC3(3) working solution in an appropriate imaging buffer or cell culture medium.

-

Remove the culture medium from the cells and add the DiOC3(3) staining solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently remove the staining solution and wash the cells 2-3 times with pre-warmed buffer or medium to reduce background fluorescence.

-

-

Imaging:

-

Mount the coverslip on a slide with a drop of mounting medium or image the cells directly in the dish.

-

Use a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., a standard FITC filter set).

-

Capture images of both control and treated cells. In healthy cells, a bright, punctate staining pattern corresponding to mitochondria should be visible. In apoptotic cells, the mitochondrial staining will be dimmer and more diffuse.

-

Conclusion

DiOC3(3) is a valuable tool for researchers studying cellular energetics and apoptosis. Its ability to report on the mitochondrial membrane potential provides a sensitive and early indicator of mitochondrial dysfunction. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ DiOC3(3) to gain critical insights into the intricate signaling pathways that govern cell life and death. As with any fluorescent probe, optimization of staining concentrations and incubation times for the specific cell type and experimental setup is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DiOC3(3) for Membrane Potential Measurement

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Dipropyloxacarbocyanine iodide, commonly known as DiOC3(3), is a cell-permeant, lipophilic cationic fluorescent dye. It is a member of the carbocyanine family of dyes utilized extensively for the measurement of membrane potential in a variety of biological systems. Due to its cationic nature, its distribution across the plasma and mitochondrial membranes is governed by the Nernst equation, making it a sensitive indicator of transmembrane potential. This guide provides a comprehensive overview of the core principles of DiOC3(3) action, quantitative data, and detailed experimental protocols for its application. While this guide focuses on DiOC3(3), it will also draw upon data from its close structural and functional analog, DiOC2(3), which is well-characterized for ratiometric analysis.[1][2]

Core Principle of Action

The fundamental principle behind DiOC3(3) as a membrane potential probe lies in its voltage-dependent accumulation and concentration-dependent fluorescence properties.

-

Nernstian Distribution: As a positively charged cation, DiOC3(3) accumulates in cells with a negative interior membrane potential. Cells with a more negative potential (i.e., hyperpolarized) will sequester a higher concentration of the dye from the extracellular medium compared to depolarized cells.[3]

-

Concentration-Dependent Fluorescence Shift: The fluorescence emission spectrum of DiOC3(3) is dependent on its intracellular concentration.

-

Monomeric State: At low intracellular concentrations, typically found in depolarized cells, the dye exists in a monomeric state and exhibits green fluorescence.[3]

-

Aggregate State: In hyperpolarized cells, the high intracellular concentration of the dye causes it to self-associate and form J-aggregates. This aggregation results in a characteristic shift of the fluorescence emission to the red spectrum.[3][4]

-

-

Ratiometric Measurement: This shift from green (monomer) to red (aggregate) fluorescence allows for a ratiometric analysis of membrane potential.[1] By calculating the ratio of red to green fluorescence intensity, a semi-quantitative measure of membrane potential can be obtained that is largely independent of factors like cell size and dye loading, which can confound single-wavelength measurements.[1] An increase in the red/green fluorescence ratio corresponds to membrane hyperpolarization.[2]

Visualizing the Principle of Action

The following diagram illustrates the relationship between membrane potential and the fluorescent properties of DiOC3(3).

Quantitative Data

The spectral properties of carbocyanine dyes are crucial for designing experiments. The following table summarizes key quantitative data for DiOC2(3), a close analog often used for ratiometric measurements.

| Parameter | Monomer | Aggregate | Reference(s) |

| Excitation Maximum | ~482 nm | ~482 nm | [4][5] |

| Emission Maximum | ~497-530 nm (Green) | ~600-670 nm (Red) | [1][5][6] |

| Typical Laser Line | 488 nm (Blue Laser) | 488 nm (Blue Laser) | [5] |

| Typical Emission Filter | ~530 nm (e.g., FITC filter) | >600 nm (e.g., PE-Texas Red filter) | [1] |

Experimental Protocols

Accurate measurement of membrane potential using DiOC3(3) or its analogs requires careful attention to experimental detail. Below are example protocols for flow cytometry applications in both mammalian cells and bacteria.

Protocol 1: Membrane Potential in Mammalian Cells via Flow Cytometry

This protocol is adapted for a general mammalian cell line, such as Jurkat cells.[5]

Materials:

-

DiOC2(3) or DiOC3(3) stock solution (e.g., 1-3 mM in DMSO)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (e.g., 5-50 mM in DMSO) for depolarization control.[7][8]

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium.

-

Flow cytometry tubes.

-

Flow cytometer with 488 nm laser and detectors for green (~530 nm) and red (>600 nm) fluorescence.

Methodology:

-

Cell Preparation: Harvest cells and resuspend them in warm medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Control Preparation: Prepare a depolarized control sample by adding CCCP to a final concentration of 5-50 µM to one tube of cells. Incubate for 5-10 minutes at 37°C.[7] The optimal concentration can be cell-type dependent and may be affected by media components like FBS.[9]

-

Staining: Add DiOC2(3) to all samples (including the CCCP control) to a final concentration of 5-50 nM.[5] The optimal concentration should be determined empirically for each cell type.[5]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[5]

-

Washing (Optional): Some protocols suggest an optional wash step. Add 2 mL of warm PBS, centrifuge the cells, and resuspend in 500 µL of fresh PBS for analysis.[5]

-

Data Acquisition: Analyze the samples on the flow cytometer using 488 nm excitation. Collect both green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence data.

-

Data Analysis: For each cell population, calculate the ratio of red to green fluorescence intensity. Compare the ratio of the experimental samples to the depolarized (CCCP) control.

Protocol 2: Membrane Potential in Bacteria via Flow Cytometry

This protocol is a general guideline for Gram-positive bacteria like Staphylococcus aureus and can be adapted for Gram-negative bacteria, which may require permeabilization steps.[10][11]

Materials:

-

DiOC2(3) stock solution (3 mM in DMSO)

-

CCCP stock solution (500 µM in DMSO)

-

Filtered PBS

-

Flow cytometry tubes

-

Flow cytometer (488 nm laser, green and red detectors)

Methodology:

-

Culture Preparation: Grow bacteria to the desired phase (e.g., mid-log phase). Dilute the culture in filtered PBS to a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Control Preparation: Prepare a depolarized control by adding CCCP to a final concentration of 5 µM to one tube of the bacterial suspension.[10]

-

Staining: Add DiOC2(3) to all samples to a final concentration of 30 µM.[10][11] Note: This concentration is significantly higher than for mammalian cells.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[10][11]

-

Data Acquisition: Analyze immediately on a flow cytometer using 488 nm excitation, collecting green and red fluorescence.

-

Data Analysis: Calculate the red/green fluorescence ratio. The ratio for healthy, polarized bacteria should be significantly higher than for the CCCP-treated depolarized control.[11]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a flow cytometry-based membrane potential assay.

Calibration and Controls

For more quantitative assessments, a calibration curve can be generated using the potassium ionophore valinomycin .[1][12] By equilibrating the intracellular and extracellular K+ concentrations in the presence of valinomycin, the membrane potential can be clamped to the Nernst potential for K+, which can be calculated.

Valinomycin Calibration Principle

-

Cells are suspended in buffers with varying known extracellular potassium concentrations ([K+]out).

-

Valinomycin is added, which selectively transports K+ across the membrane, forcing the membrane potential to equal the K+ equilibrium potential.

-

The membrane potential (Vm) can be calculated using the Nernst equation: Vm = (RT/zF) * ln([K+]out / [K+]in) (Where R is the gas constant, T is temperature, z is the ion valence, F is Faraday's constant, and [K+]in is the intracellular potassium concentration).

-

By measuring the red/green fluorescence ratio at each [K+]out, a calibration curve of fluorescence ratio versus millivolts (mV) can be generated.[1]

Logical Diagram for Signal Interpretation

The following diagram summarizes the expected outcomes for different physiological states.

References

- 1. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. caymanchem.com [caymanchem.com]

- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. tandfonline.com [tandfonline.com]

- 10. labmartgh.com [labmartgh.com]

- 11. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

- 12. Transmembrane potentials in cells: a diS-C3(3) assay for relative potentials as an indicator of real changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of DiOC3(3) in Mitochondrial Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-dipropyloxacarbocyanine iodide, or DiOC3(3), is a lipophilic, cationic fluorescent dye widely utilized for the analysis of mitochondrial function in living cells. Its accumulation within the mitochondria is primarily driven by the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. This technical guide provides a comprehensive overview of the core mechanism of DiOC3(3) for mitochondrial staining, detailing its physicochemical properties, the principles of its accumulation, and its fluorescence characteristics. This document also presents detailed experimental protocols for its application in fluorescence microscopy and flow cytometry, along with quantitative data and troubleshooting guidance. Furthermore, we explore its utility in the context of cellular signaling pathways, particularly in the study of apoptosis.

Core Mechanism of DiOC3(3) Mitochondrial Staining

The efficacy of DiOC3(3) as a mitochondrial stain is rooted in its chemical structure and physical properties. As a cationic and lipophilic molecule, DiOC3(3) can readily permeate the plasma membrane of live cells.[1][2] The primary determinant of its subcellular localization is the electrochemical gradient across the inner mitochondrial membrane.

Healthy, respiring mitochondria maintain a significant negative charge within the mitochondrial matrix relative to the cytosol, typically ranging from -120 to -160 mV.[3] This negative potential acts as an electrophoretic force, driving the accumulation of the positively charged DiOC3(3) molecules within the mitochondrial matrix.[4][5] Consequently, the concentration of DiOC3(3) becomes significantly higher inside the mitochondria compared to the cytoplasm, leading to intense and specific mitochondrial staining.

A critical aspect of DiOC3(3) fluorescence is its concentration-dependent behavior. At lower concentrations, the dye exists predominantly as monomers and exhibits green fluorescence.[6] However, as the dye accumulates to high concentrations within energized mitochondria, it forms aggregates known as J-aggregates.[7] This aggregation results in a spectral shift, with the fluorescence emission moving towards the red end of the spectrum.[8][9] This ratiometric potential allows for a more quantitative assessment of ΔΨm, as the ratio of red to green fluorescence intensity can be correlated with the degree of mitochondrial polarization.[10]

A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, prevents the accumulation of DiOC3(3) in the mitochondria.[2] This leads to a decrease in overall fluorescence intensity and a shift from red (J-aggregates) to green (monomers) fluorescence, providing a sensitive readout for changes in mitochondrial health.[11]

It is important to note that at higher concentrations, DiOC3(3) can also stain other intracellular membranes, such as the endoplasmic reticulum (ER).[6] Therefore, careful titration of the dye concentration is crucial to ensure specific mitochondrial staining.

Data Presentation

The following tables summarize key quantitative data for the use of DiOC3(3) in mitochondrial staining.

Table 1: Physicochemical and Spectral Properties of DiOC3(3)

| Property | Value | Reference |

| Chemical Name | 3,3'-dipropyloxacarbocyanine iodide | N/A |

| Molecular Formula | C23H25IN2O2 | N/A |

| Molecular Weight | 488.36 g/mol | N/A |

| Excitation (Monomer) | ~483 nm | [6] |

| Emission (Monomer) | ~501 nm | [6] |

| Excitation (J-aggregate) | ~570 nm | [8][9] |

| Emission (J-aggregate) | ~590 nm | [8][9] |

| Solvent for Stock | DMSO or DMF | [12][13] |

Table 2: Recommended Experimental Parameters for DiOC3(3) Staining

| Parameter | Recommended Range | Notes | Reference |

| Stock Solution Conc. | 1 - 10 mM | Store at -20°C, protected from light. | [6] |

| Working Concentration | 25 - 500 nM | Optimal concentration is cell-type dependent and should be determined empirically. Lower concentrations (<100 nM) are recommended for specific mitochondrial staining. | [12][14] |

| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for some cell types. | [12] |

| Incubation Temperature | 37°C | Or the optimal growth temperature for the specific cell line. | [12][15] |

| Washing Steps | 2-3 times with pre-warmed buffer/medium | Essential for reducing background fluorescence. | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments using DiOC3(3).

Preparation of DiOC3(3) Stock and Working Solutions

-

Stock Solution Preparation: To prepare a 1 mM stock solution, dissolve the appropriate amount of DiOC3(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[12][13] For example, dissolve 4.88 mg of DiOC3(3) in 10 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final working concentration (typically in the range of 25-500 nM) in a pre-warmed, serum-free culture medium or a suitable buffer like phosphate-buffered saline (PBS).[6][12] It is crucial to determine the optimal working concentration for each cell type and experimental setup to ensure specific mitochondrial staining and minimize cytotoxicity.[14]

Staining of Adherent Cells for Fluorescence Microscopy

-

Cell Culture: Grow adherent cells on sterile glass-bottom dishes or coverslips suitable for microscopy to the desired confluency.

-

Preparation: Pre-warm the live-cell imaging medium and the prepared DiOC3(3) staining solution to 37°C.[12]

-

Washing: Gently remove the culture medium and wash the cells once with the pre-warmed imaging medium.[12]

-

Staining: Add the DiOC3(3) staining solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[12] The optimal incubation time should be determined experimentally.

-

Washing: Remove the staining solution and wash the cells two to three times with the pre-warmed imaging medium to reduce background fluorescence.[12]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green (monomer) and red (J-aggregate) fluorescence. For live-cell imaging, it is recommended to use a stage-top incubator to maintain optimal temperature and CO2 levels.

Staining of Suspension Cells for Flow Cytometry

-

Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer or serum-free medium.[6]

-

Staining: Add the prepared DiOC3(3) working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[6]

-

Washing: Centrifuge the cell suspension to pellet the cells. Gently aspirate the supernatant and resuspend the cells in fresh, pre-warmed buffer or medium. Repeat the wash step twice.[6]

-

Analysis: Analyze the stained cells immediately on a flow cytometer equipped with a 488 nm excitation laser. Collect green fluorescence in the FL1 channel and, if performing ratiometric analysis, red fluorescence in the FL2 or FL3 channel.

Negative Control for Mitochondrial Depolarization

To confirm that the DiOC3(3) staining is dependent on ΔΨm, a negative control using a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) can be performed.

-

Treatment: Before or after staining with DiOC3(3), treat a sample of cells with a low concentration of CCCP (e.g., 10 µM) or FCCP for 10-30 minutes.[2]

-

Analysis: Observe a significant reduction in mitochondrial fluorescence intensity in the treated cells compared to the untreated control, confirming the ΔΨm-dependent nature of the staining.

Mandatory Visualizations

Signaling Pathway: Apoptosis and Mitochondrial Membrane Potential

The following diagram illustrates the central role of mitochondrial membrane potential in the intrinsic apoptosis pathway and how DiOC3(3) can be used to monitor this process.

References

- 1. Transmembrane potentials in cells: a diS-C3(3) assay for relative potentials as an indicator of real changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial membrane potential in lymphocytes as monitored by fluorescent cation diS-C3-(5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. functmaterials.org.ua [functmaterials.org.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]

- 14. genecopoeia.com [genecopoeia.com]

- 15. sc.edu [sc.edu]

An In-depth Technical Guide to the Fluorescence Properties of DiOC3(3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropyloxacarbocyanine iodide, commonly known as DiOC3(3), is a lipophilic, cationic fluorescent dye widely utilized in cell biology to assess membrane potential. Its accumulation in organelles with a negative transmembrane potential, most notably mitochondria, makes it a valuable tool for studying mitochondrial health and the processes of apoptosis. This guide provides a comprehensive overview of the core fluorescence properties of DiOC3(3), detailed experimental protocols for its use, and troubleshooting guidance for common issues.

Core Fluorescence and Physicochemical Properties

DiOC3(3) is a member of the carbocyanine dye family, characterized by two heterocyclic nuclei linked by a polymethine bridge. Its fluorescence is highly dependent on its environment and concentration. In aqueous solutions, DiOC3(3) is weakly fluorescent; however, its fluorescence is significantly enhanced upon incorporation into lipid membranes.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of DiOC3(3) and its close structural analogs, DiOC2(3) and DiOC5(3). Due to the structural similarities, the photophysical properties are expected to be comparable.

| Property | DiOC3(3) | DiOC2(3) | DiOC5(3) | Reference |

| Excitation Maximum (in Methanol) | ~483 nm | ~482 nm | ~482 nm | [2] |

| Emission Maximum (in Methanol) | ~501 nm | ~497 nm | ~497 nm | [2] |

| Molar Extinction Coefficient (in Methanol) | Not specified | ~165,000 cm⁻¹M⁻¹ | ~165,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (in Methanol) | Not specified | 0.04 | 0.04 | [2] |

| Fluorescence Lifetime | Short excited-state lifetime | Not specified | Not specified | [2] |

| Molecular Weight | 488.36 g/mol | 460.32 g/mol | 544.47 g/mol | [2] |

Mechanism of Action and Applications

Mitochondrial Membrane Potential (ΔΨm) Assessment

DiOC3(3) is a cationic dye that, due to its positive charge, accumulates in cellular compartments with a negative membrane potential in accordance with the Nernst equation. Mitochondria in healthy, respiring cells maintain a significant electrochemical gradient across their inner membrane, making them the primary site of DiOC3(3) accumulation at low concentrations.[3]

In healthy cells with a high ΔΨm, the concentration of DiOC3(3) within the mitochondrial matrix becomes high enough to cause the dye to self-aggregate. This aggregation can lead to a shift in the fluorescence emission spectrum, a phenomenon well-documented for the related dye DiOC2(3), which shifts from green to red fluorescence.[4] While a prominent red shift is a hallmark of DiOC2(3), a decrease in green fluorescence intensity is a reliable indicator of mitochondrial depolarization for DiOC3(3). A collapse of the ΔΨm is an early event in the intrinsic pathway of apoptosis, preventing the accumulation of DiOC3(3) and resulting in a measurable decrease in cellular fluorescence.[5]

Apoptosis Detection

The dissipation of the mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stress signals, leading to the formation of pores in the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[6] This process is accompanied by a loss of the electrochemical gradient. Consequently, cells undergoing apoptosis will exhibit significantly lower DiOC3(3) fluorescence compared to healthy cells. This difference in fluorescence intensity can be quantified using flow cytometry or visualized with fluorescence microscopy.[5]

Staining of Other Organelles

At higher concentrations, DiOC3(3) can also stain other membranous organelles, such as the endoplasmic reticulum (ER).[3] This is an important consideration for experimental design, as the desired specificity for mitochondria is achieved at lower dye concentrations.

Signaling Pathway and Experimental Workflow

Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of mitochondrial membrane potential dissipation, which is detected by DiOC3(3).

Caption: Intrinsic apoptosis pathway leading to ΔΨm loss.

General Experimental Workflow

The workflow for using DiOC3(3) to assess mitochondrial membrane potential involves several key steps from cell preparation to data analysis.

Caption: General workflow for DiOC3(3) staining.

Experimental Protocols

Protocol 1: Apoptosis Detection in Jurkat Cells by Flow Cytometry

This protocol details the use of DiOC3(3) to measure the loss of mitochondrial membrane potential in Jurkat cells undergoing apoptosis.

Materials:

-

Jurkat cells

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Phosphate-buffered saline (PBS)

-

DiOC3(3) (stock solution: 1 mM in DMSO)

-

Staurosporine (for inducing apoptosis, positive control)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) (for mitochondrial depolarization, positive control)

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Culture Jurkat cells to a density of 0.5-1 x 10⁶ cells/mL.

-

For a positive control for apoptosis, treat cells with 1 µM staurosporine for 4-6 hours.

-

Prepare an unstained control (untreated cells) and a single-stain control for instrument setup.

-

-

Staining:

-

Harvest cells by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with 1 mL of warm (37°C) PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of warm complete culture medium.

-

Prepare a DiOC3(3) working solution by diluting the 1 mM stock solution in complete medium to a final concentration of 20-40 nM.

-

Add the DiOC3(3) working solution to the cell suspension.

-

For a positive control for depolarization, add CCCP to a final concentration of 50 µM to a separate tube of untreated cells during the last 5-10 minutes of staining.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer without washing.

-

Excite the cells with a 488 nm laser.

-

Collect the green fluorescence emission in the FITC channel (e.g., using a 530/30 nm bandpass filter).

-

Gate on the main cell population using forward and side scatter to exclude debris.

-

Record the fluorescence intensity for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Healthy, non-apoptotic cells will exhibit high green fluorescence.

-

Apoptotic cells and CCCP-treated cells will show a significant decrease in green fluorescence intensity.

-

Protocol 2: Visualization of Mitochondria in HeLa Cells by Fluorescence Microscopy

This protocol is for staining mitochondria in adherent HeLa cells for visualization by fluorescence microscopy.

Materials:

-

HeLa cells cultured on glass coverslips

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

PBS

-

DiOC3(3) (stock solution: 1 mM in DMSO)

-

CCCP (optional, for demonstrating loss of mitochondrial staining)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Mounting medium

-

Fluorescence microscope with a suitable filter set (e.g., FITC/GFP cube)

Procedure:

-

Cell Preparation:

-

Seed HeLa cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency (e.g., 50-70%).

-

-

Staining:

-

Prepare a DiOC3(3) working solution by diluting the stock solution in warm (37°C) complete culture medium to a final concentration of 50-100 nM.

-

Remove the culture medium from the cells and gently wash once with warm PBS.

-

Add the DiOC3(3) working solution to the coverslips and incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) For a control, treat a separate coverslip with 50 µM CCCP for 5-10 minutes prior to imaging to induce mitochondrial depolarization.

-

-

Imaging:

-

After incubation, remove the staining solution and wash the cells two to three times with warm PBS.

-

Mount the coverslip on a microscope slide with a drop of warm PBS or mounting medium.

-

Immediately visualize the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation ~480/20 nm, emission ~525/40 nm).

-

In healthy cells, mitochondria will appear as bright, tubular structures. In CCCP-treated or apoptotic cells, the mitochondrial staining will be diffuse and faint.

-

-

Fixation (Optional):

-

After staining and washing, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS before mounting. Note that fixation may affect the fluorescence intensity and distribution.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Cell death or poor health | Ensure cells are healthy and viable before staining. |

| Low dye concentration | Optimize the DiOC3(3) concentration; try a range from 10-100 nM. | |

| Insufficient incubation time | Increase the incubation time (e.g., up to 45 minutes). | |

| Mitochondrial depolarization | Verify with a positive control (healthy cells) and check for apoptosis inducers in the culture medium. | |

| Photobleaching | Minimize exposure to excitation light during microscopy. Use an anti-fade mounting medium. | |

| High Background Fluorescence | Dye concentration is too high | Decrease the DiOC3(3) concentration. High concentrations can lead to staining of other membranes like the ER.[3] |

| Inadequate washing | If washing, ensure it is thorough but gentle to avoid cell loss. | |

| Autofluorescence | Analyze an unstained cell sample to determine the level of autofluorescence. | |

| High Signal Variability Between Samples | Inconsistent cell numbers | Ensure an equal number of cells is used for each sample in flow cytometry. |

| Inconsistent incubation times or temperatures | Standardize all incubation steps precisely. | |

| Dye precipitation | Ensure the DiOC3(3) stock solution is fully dissolved in DMSO and that the working solution is freshly prepared and well-mixed. | |

| Unexpected Staining Pattern (e.g., diffuse cytoplasmic) | High dye concentration staining the ER | Use a lower concentration of DiOC3(3) to specifically label mitochondria.[3] |

| Loss of mitochondrial membrane potential | The cell may be apoptotic or stressed, leading to dye exclusion from mitochondria. Co-stain with an apoptosis marker like Annexin V to confirm. |

Conclusion

DiOC3(3) is a powerful and versatile fluorescent probe for the investigation of mitochondrial membrane potential and the detection of early-stage apoptosis. By understanding its core fluorescence properties and optimizing experimental protocols, researchers can obtain reliable and reproducible data. Careful consideration of dye concentration, incubation conditions, and appropriate controls is paramount to achieving accurate results in both flow cytometry and fluorescence microscopy applications. This guide provides a solid foundation for the successful implementation of DiOC3(3) in cellular and molecular biology research.

References

- 1. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 2. DiOC3(3) iodide [3,3-Dipropyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 3. mterasaki.us [mterasaki.us]

- 4. biotium.com [biotium.com]

- 5. Comparison of DiOC(6)(3) uptake and annexin V labeling for quantification of apoptosis in leukemia cells and non-malignant T lymphocytes from children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Imaging Filters [thorlabs.com]

DiOC3(3) Dye: An In-depth Technical Guide for Cellular Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC3(3) (3,3'-dipropyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely utilized in cellular imaging to assess membrane potential.[1] Its ability to permeate cell membranes and accumulate in organelles with a negative transmembrane potential, primarily mitochondria, makes it a valuable tool for investigating cellular health, mitochondrial function, and the early stages of apoptosis. This guide provides a comprehensive overview of DiOC3(3), including its mechanism of action, key applications, detailed experimental protocols, and relevant signaling pathways.

Core Principles and Mechanism of Action

DiOC3(3) is a member of the carbocyanine dye family.[2] Its lipophilic nature allows it to readily pass through the plasma membrane of live cells. As a cationic molecule, its distribution within the cell is governed by the Nernst equation, leading to its accumulation in compartments with a negative interior, most notably the mitochondrial matrix.[3]

Healthy, respiring cells maintain a high mitochondrial membrane potential (ΔΨm), typically between -150mV and -180mV. This strong negative charge drives the accumulation of DiOC3(3) within the mitochondria. At these high concentrations, the dye molecules form aggregates, which can lead to a shift in their fluorescent properties or fluorescence quenching.[3] A decrease in ΔΨm, an early hallmark of apoptosis and cellular stress, prevents the accumulation of DiOC3(3) in the mitochondria. This results in a diffuse, lower-intensity green fluorescence throughout the cytoplasm.[4]

At higher concentrations, DiOC3(3) can also be used to stain other intracellular membrane structures, such as the endoplasmic reticulum (ER).[3] This concentration-dependent staining allows for the investigation of multiple organelles.

Quantitative Data

The following tables summarize the key quantitative properties of DiOC3(3) and related cyanine dyes. Data for DiOC2(3) and DiOC6(3) are included for comparison, as they are structurally and functionally similar and often used in related applications.

| Property | Value (for DiOC3(3) unless specified) | Reference(s) |

| Molecular Formula | C₂₃H₂₅IN₂O₂ | [5] |

| Molecular Weight | 488.36 g/mol | [5] |

| Appearance | Red powder | [6] |

| Solubility | Soluble in DMSO and ethanol | [6] |

| Excitation Maximum (Ex) | ~482-484 nm | [2] |

| Emission Maximum (Em) | ~497-501 nm | [2] |

| Molar Extinction Coefficient (ε) | ~165,000 cm⁻¹M⁻¹ (for DiOC2(3) in MeOH) | [2] |

| Quantum Yield (Φ) | ~0.04 (for DiOC2(3) in MeOH) | [7] |

Key Applications

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The primary application of DiOC3(3) is the semi-quantitative and qualitative assessment of ΔΨm in living cells. This is a critical parameter for evaluating mitochondrial function and overall cellular health. A decrease in ΔΨm is an early indicator of cellular stress and is a key event in the intrinsic pathway of apoptosis.

Detection of Apoptosis

By monitoring changes in ΔΨm, DiOC3(3) can be used to detect the early stages of apoptosis. A shift from punctate mitochondrial staining to diffuse cytoplasmic fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis. This can be quantified using flow cytometry or visualized with fluorescence microscopy.

Staining of the Endoplasmic Reticulum (ER)

At higher concentrations, DiOC3(3) can be used to visualize the endoplasmic reticulum in living and fixed cells.[3] This allows for the study of ER morphology and dynamics. However, it is important to distinguish ER staining from mitochondrial staining, which is achieved at lower dye concentrations.

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (1 mM):

-

Dissolve 4.88 mg of DiOC3(3) powder in 10 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored correctly.

Working Solution (1-10 µM for general membrane staining, lower concentrations for specific mitochondrial staining):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or serum-free cell culture medium, to the desired final concentration. For mitochondrial membrane potential studies, a starting concentration range of 20-100 nM is recommended. For ER staining, higher concentrations in the micromolar range may be necessary.[6]

-

It is crucial to determine the optimal working concentration for each cell type and experimental condition through a titration experiment.

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer or serum-free medium.

-

Add the DiOC3(3) working solution to the cell suspension. The final concentration should be optimized, but a starting point of 50 nM is common for mitochondrial potential assays.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

(Optional) For a positive control for mitochondrial depolarization, treat a separate sample of cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone) at a final concentration of 50 µM for 5-10 minutes prior to or during DiOC3(3) staining.[2]

-

After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.

-

Gently resuspend the cell pellet in fresh, pre-warmed buffer or medium to wash away excess dye.

-

Repeat the centrifugation and washing step.

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Analyze the samples on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (typically around 525/50 nm).

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Grow adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.

-

Remove the culture medium and gently wash the cells with pre-warmed PBS or serum-free medium.

-

Add the DiOC3(3) working solution to the cells.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

Remove the staining solution and wash the cells two to three times with pre-warmed buffer or medium.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a standard FITC filter set (excitation ~488 nm, emission ~520 nm).

Visualizations

Signaling Pathway: Intrinsic Apoptosis

A key application of DiOC3(3) is the detection of mitochondrial depolarization, a critical event in the intrinsic apoptosis pathway. The following diagram illustrates this pathway.

Caption: Intrinsic apoptosis pathway highlighting mitochondrial involvement.

Experimental Workflow: Assessing Mitochondrial Membrane Potential

The following diagram outlines a typical experimental workflow for using DiOC3(3) to assess mitochondrial membrane potential.

Caption: Workflow for assessing mitochondrial membrane potential.

Considerations and Limitations

-

Phototoxicity: Like many fluorescent dyes, DiOC3(3) can be phototoxic to live cells, especially with prolonged exposure to excitation light. It is advisable to use the lowest possible dye concentration and light intensity, and to minimize exposure time during imaging.

-

Concentration Dependence: The staining pattern of DiOC3(3) is highly dependent on its concentration. Low concentrations favor mitochondrial accumulation, while higher concentrations lead to staining of other membranes like the ER. Careful titration is essential for accurate interpretation of results.[3][6]

-

Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell types. It is crucial to optimize the protocol for each cell line or primary cell type being studied.

-

Plasma Membrane Potential: The accumulation of DiOC3(3) is also influenced by the plasma membrane potential. While the mitochondrial membrane potential is the primary driver of its accumulation, significant changes in plasma membrane potential could potentially affect the results.

-

Comparison with other Dyes: For ratiometric and more quantitative measurements of ΔΨm, other dyes like JC-1 may be more suitable. JC-1 forms J-aggregates in healthy mitochondria that fluoresce red, while the monomeric form in the cytoplasm of apoptotic cells fluoresces green, allowing for a ratiometric analysis of the red/green fluorescence intensity.[4]

Conclusion

DiOC3(3) is a versatile and valuable fluorescent probe for cellular imaging. Its primary application in the assessment of mitochondrial membrane potential provides a straightforward method for monitoring mitochondrial health and detecting early events in apoptosis. With careful optimization of experimental conditions, DiOC3(3) can yield significant insights for researchers in cell biology, pharmacology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. mterasaki.us [mterasaki.us]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

DiOC3(3) in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC3(3) (3,3'-dipropyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. These dyes are widely utilized as probes for cellular membranes. When introduced to live cells, DiOC3(3) partitions into lipid bilayers, exhibiting enhanced fluorescence. Its cationic nature leads to its accumulation in organelles with a negative membrane potential, most notably the mitochondria. This property makes DiOC3(3) a valuable tool for investigating mitochondrial health and function in various biological contexts, including neuroscience research. A decrease in the mitochondrial membrane potential (ΔΨm) is an early indicator of cellular stress and a key event in the intrinsic pathway of apoptosis. Therefore, monitoring changes in DiOC3(3) fluorescence provides a sensitive method for assessing neuronal viability and the effects of neurotoxic or neuroprotective compounds.

This technical guide provides an in-depth overview of the applications of DiOC3(3) in neuroscience research, with a focus on measuring mitochondrial membrane potential, its use in screening for neuroprotective drugs, and its role in studying neuronal apoptosis. While specific protocols for DiOC3(3) in neurons are not as widely published as for its longer-chain analog, DiOC6(3), this guide provides detailed adapted protocols and the necessary information to successfully incorporate DiOC3(3) into your research.

Core Principles and Mechanisms of Action

DiOC3(3) is a green-fluorescent dye that can be used to stain mitochondria in living cells. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). In healthy neurons with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright, punctate fluorescent signal. When the ΔΨm is dissipated, as occurs during apoptosis or in response to mitochondrial toxins, the dye is no longer sequestered in the mitochondria and diffuses into the cytoplasm, leading to a decrease in the punctate mitochondrial fluorescence and an increase in diffuse cytoplasmic fluorescence. At high concentrations, the dye can also stain the endoplasmic reticulum.

Data Presentation: Properties of DiOC3(3) and Related Dyes

For comparative purposes, the following table summarizes the spectral properties of DiOC3(3) and other commonly used carbocyanine dyes. Note that the exact excitation and emission maxima can vary depending on the cellular environment.

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications in Neuroscience |

| DiOC3(3) | ~482 | ~497 | Mitochondrial membrane potential, general membrane staining |

| DiOC6(3) | ~484 | ~501 | Mitochondrial membrane potential, endoplasmic reticulum staining |

| DiOC5(3) | ~482 | ~500 | Mitochondrial membrane potential |

| DiO (DiOC18(3)) | ~484 | ~501 | Neuronal tracing, membrane labeling |

Key Applications in Neuroscience Research

Assessment of Mitochondrial Membrane Potential

Monitoring ΔΨm is a crucial method for assessing neuronal health. A decrease in ΔΨm is an early hallmark of apoptosis and is implicated in various neurodegenerative diseases.

Experimental Protocol: Live-Cell Imaging of Mitochondrial Membrane Potential in Cultured Neurons

This protocol is adapted from established methods for DiOC6(3) and should be optimized for your specific neuronal cell type and experimental conditions.

Materials:

-

DiOC3(3) (prepare a 1 mM stock solution in DMSO)

-

Cultured neurons (e.g., primary cortical neurons, iPSC-derived neurons) on glass-bottom dishes or plates

-

Live-cell imaging buffer (e.g., Hibernate-E or a HEPES-buffered saline solution)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (prepare a 10 mM stock in DMSO) as a positive control for mitochondrial depolarization.

-

Fluorescence microscope equipped with a FITC/GFP filter set and environmental control (37°C, 5% CO2).

Procedure:

-

Prepare Staining Solution: Dilute the DiOC3(3) stock solution in pre-warmed live-cell imaging buffer to a final working concentration. A starting concentration of 20-100 nM is recommended. Titration is crucial to find the optimal concentration that provides specific mitochondrial staining with minimal background and toxicity.

-

Cell Staining: Remove the culture medium from the neurons and wash once with pre-warmed imaging buffer. Add the DiOC3(3) staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (e.g., excitation ~488 nm, emission ~510 nm). Acquire images of healthy, untreated cells to establish a baseline.

-

Positive Control: To confirm that the dye is reporting on ΔΨm, treat a sample of stained cells with a mitochondrial uncoupler like CCCP (final concentration 10-50 µM) and image the rapid loss of punctate mitochondrial fluorescence.

-

Data Analysis: Quantify the mean fluorescence intensity of individual mitochondria or whole cells over time. A decrease in fluorescence intensity within the mitochondria indicates depolarization.

High-Content Screening for Neuroprotective Compounds

DiOC3(3) can be integrated into high-content screening (HCS) platforms to identify compounds that protect neurons from insults that cause mitochondrial dysfunction.

Experimental Protocol: HCS for Neuroprotective Compounds Against Glutamate-Induced Excitotoxicity

Materials:

-

Cultured neurons in 96- or 384-well imaging plates

-

DiOC3(3)

-

Glutamate (prepare a stock solution in water or buffer)

-

Test compounds library

-

Hoechst 33342 or other nuclear stain for cell counting

-

High-content imaging system

Procedure:

-

Compound Treatment: Add test compounds at various concentrations to the neuronal cultures. Include vehicle-only and positive control (a known neuroprotective agent) wells.

-

Induce Excitotoxicity: After a pre-incubation period with the test compounds (e.g., 1 hour), add glutamate to the wells to induce excitotoxicity. The optimal concentration and duration of glutamate exposure should be determined empirically (e.g., 100 µM for 1 hour).

-

Staining: After the glutamate treatment, wash the cells and stain with a solution containing DiOC3(3) (e.g., 50 nM) and a nuclear stain (e.g., 1 µg/mL Hoechst 33342) in imaging buffer for 30 minutes at 37°C.

-

Washing and Imaging: Wash the cells and acquire images using an HCS system.

-

Image Analysis: Use automated image analysis software to:

-

Identify and count the number of cells (nuclei).

-

Segment the cell bodies and identify mitochondria based on the DiOC3(3) signal.

-

Quantify the fluorescence intensity of DiOC3(3) in the mitochondria of each cell.

-

-

Data Analysis: Calculate the percentage of cells with high mitochondrial membrane potential for each treatment condition. Compounds that prevent the glutamate-induced decrease in DiOC3(3) fluorescence are considered potential neuroprotective agents.

Flow Cytometry for Population-Level Analysis

Flow cytometry allows for the rapid quantitative analysis of ΔΨm in a large population of neurons.

Experimental Protocol: Flow Cytometry Analysis of Mitochondrial Membrane Potential

Materials:

-

Neuronal cell suspension

-

DiOC3(3)

-

Propidium Iodide (PI) or other viability dye to exclude dead cells

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of neurons at a concentration of approximately 1 x 10^6 cells/mL in FACS buffer.

-

Staining: Add DiOC3(3) to the cell suspension at a low concentration (e.g., 20-40 nM) and incubate for 15-30 minutes at 37°C, protected from light.

-

Viability Staining: Add a viability dye such as PI just before analysis.

-

Flow Cytometry: Analyze the cells on a flow cytometer. Excite the DiOC3(3) with the 488 nm laser and collect the green fluorescence signal (e.g., in the FITC channel).

-

Data Analysis: Gate on the live cell population (PI-negative). Analyze the histogram of DiOC3(3) fluorescence. A shift to the left in the fluorescence distribution indicates mitochondrial depolarization.

Mandatory Visualizations

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to mitochondrial dysfunction.

Experimental Workflow: High-Content Screening for Neuroprotective Compounds

Caption: Workflow for a high-content screen to identify neuroprotective compounds.

Logical Relationship: Glutamate Excitotoxicity and Mitochondrial Dysfunction

Caption: The role of mitochondrial dysfunction in glutamate-induced excitotoxicity.

Conclusion and Future Directions

DiOC3(3) is a versatile and sensitive fluorescent probe for assessing mitochondrial membrane potential in neurons. Its application in live-cell imaging, high-content screening, and flow cytometry provides researchers with powerful tools to investigate neuronal health, screen for novel therapeutics, and dissect the molecular mechanisms of neurodegeneration. While protocols often need to be adapted from related dyes, the principles and methodologies outlined in this guide offer a solid foundation for the successful implementation of DiOC3(3) in neuroscience research. Future work may focus on developing ratiometric approaches with DiOC3(3) to provide more quantitative assessments of ΔΨm and its application in more complex models such as 3D neuronal cultures and organoids.

Investigating Mitochondrial Function with DiOC6(3): An In-depth Technical Guide

A Note on Nomenclature: The query specified "DiOC3(3)". This is likely a typographical error, as the common fluorescent dye for mitochondrial studies is 3,3'-Dihexyloxacarbocyanine Iodide, abbreviated as DiOC6(3). This guide will focus on DiOC6(3).

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. A disruption in ΔΨm is an early hallmark of cellular stress and apoptosis. DiOC6(3) is a lipophilic, cationic, green-fluorescent dye widely used to assess ΔΨm. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for investigating mitochondrial function using DiOC6(3), tailored for researchers, scientists, and drug development professionals.

Principle of DiOC6(3) in Mitochondrial Function Assessment

DiOC6(3) is a cell-permeant dye that, at low concentrations, accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1] In healthy cells with a high ΔΨm, the dye aggregates in the mitochondria, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, DiOC6(3) fails to accumulate, resulting in a diminished fluorescent signal.[2] This change in fluorescence intensity can be quantified using techniques such as flow cytometry and fluorescence microscopy.

It is important to note that at higher concentrations, DiOC6(3) can also stain other intracellular membranes, including the endoplasmic reticulum.[1][3] Therefore, careful optimization of the dye concentration is crucial for specific mitochondrial staining.

Data Presentation: Quantitative Parameters for DiOC6(3) Staining

The optimal staining conditions for DiOC6(3) are cell-type dependent. The following tables provide a summary of typical working concentrations and incubation times for various applications and cell lines.

| Parameter | Value | Notes |

| Excitation Wavelength | ~484 nm | [4][5] |

| Emission Wavelength | ~501 nm | [4][5] |

| Solvent for Stock Solution | DMSO or Ethanol | [4] |

| Typical Stock Solution Conc. | 1 - 10 mM | [4] |

| Storage of Stock Solution | -20°C, protected from light | [4] |

| Application | Cell Type | Working Concentration | Incubation Time | Temperature | Reference |

| Flow Cytometry | Jurkat | 4 nM | 30 min | 37°C | [6] |

| Lymphocytes | <1 nM | Equilibration | Not Specified | [7] | |

| General | 1 - 10 µM (optimization needed) | 2 - 20 min | 37°C | [4] | |

| Fluorescence Microscopy | Yeast | Low concentrations for mitochondria | Not Specified | Not Specified | [8] |

| NSCLC cells | 1 µM | 20 min | 37°C | ||

| Adherent Cells (General) | 1 - 10 µM (optimization needed) | 2 - 20 min | 37°C | [4] |

Experimental Protocols

Flow Cytometry Protocol for Mitochondrial Membrane Potential

This protocol is a general guideline for assessing ΔΨm in suspension cells.

Materials:

-

DiOC6(3) stock solution (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Cell culture medium

-

FACS tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed cell culture medium.

-

Preparation of Working Solution: Dilute the DiOC6(3) stock solution in a suitable buffer to the desired final working concentration (typically in the nM to low µM range, requires optimization).

-

Staining: Add the DiOC6(3) working solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat the wash step twice to remove excess dye.

-

Data Acquisition: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).

-

Controls:

-

Unstained Control: Cells without any dye to set the background fluorescence.

-

Positive Control (Depolarized Mitochondria): Treat cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) prior to and during DiOC6(3) staining to induce mitochondrial depolarization. This will result in a cell population with low DiOC6(3) fluorescence.

-

Fluorescence Microscopy Protocol for Mitochondrial Staining

This protocol is a general guideline for visualizing mitochondria in adherent cells.

Materials:

-

DiOC6(3) stock solution (1 mM in DMSO)

-

Cell culture medium

-

Coverslips or imaging-grade plates

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture: Culture adherent cells on sterile glass coverslips or in imaging plates until they reach the desired confluency.

-

Preparation of Working Solution: Prepare a working solution of DiOC6(3) in pre-warmed cell culture medium at the desired concentration (optimization is crucial).

-

Staining: Remove the culture medium and add the DiOC6(3) working solution to the cells.

-

Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium.

-

Imaging: Mount the coverslip on a slide or directly image the plate using a fluorescence microscope. Use a standard FITC filter set (or equivalent) for visualization.

-

Caution: DiOC6(3) is known to be phototoxic, so minimize the exposure of stained cells to light to avoid artifacts and cell damage.[9]

Visualization of Signaling Pathways and Workflows

Mitochondrial Involvement in Apoptosis

A decrease in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. DiOC6(3) can be used to monitor this event.

Caption: Intrinsic apoptosis pathway highlighting the role of ΔΨm collapse.

Experimental Workflow for Flow Cytometry

The following diagram illustrates the key steps in a typical flow cytometry experiment using DiOC6(3).

Caption: A typical experimental workflow for DiOC6(3) staining and flow cytometry.

Mitochondrial Role in Calcium Signaling

Mitochondria play a crucial role in buffering intracellular calcium levels, a process that is dependent on a healthy mitochondrial membrane potential.

References

- 1. DiOC6(3): a useful dye for staining the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mterasaki.us [mterasaki.us]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. biotium.com [biotium.com]

- 6. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 7. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DiOC6 staining reveals organelle structure and dynamics in living yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DiOC6 - Wikipedia [en.wikipedia.org]

The Core Principles of Carbocyanine Dyes in Biological and Drug Development Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbocyanine dyes represent a versatile and widely utilized class of fluorescent molecules that have become indispensable tools in biological research and drug development. Their bright fluorescence, photostability, and diverse range of spectral properties make them suitable for a multitude of applications, from labeling individual biomolecules to imaging whole organisms. This guide provides a comprehensive overview of the fundamental principles of carbocyanine dyes, their applications, and detailed protocols for their use.

Fundamental Principles of Carbocyanine Dyes

Carbocyanine dyes are synthetic organic molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain of varying length. The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra.[1][2] Longer chains result in absorption and emission at longer wavelengths, allowing for the fine-tuning of spectral properties for specific applications.[3]

The fluorescence of carbocyanine dyes is robust, making them valuable for a wide array of imaging techniques, including fluorescence microscopy and flow cytometry.[4] They exhibit high photostability, resisting degradation upon exposure to excitation light, which is advantageous for long-term imaging experiments.[4][5] Furthermore, many carbocyanine dyes are lipophilic, enabling them to readily integrate into cellular membranes for tracking and membrane potential studies.[6][7] Their low cytotoxicity ensures that they do not interfere with the normal physiological processes of cells.[4][8]

Common Carbocyanine Dyes and Their Spectral Properties

A variety of carbocyanine dyes are commercially available, each with unique spectral characteristics. The most commonly used are the "Cy" series of dyes, such as Cy3, Cy5, and Cy7, and the lipophilic "Di" series, including DiI and DiO. Indocyanine green (ICG) is a near-infrared (NIR) carbocyanine dye approved by the FDA for clinical use.[9][10]

The selection of a suitable carbocyanine dye is contingent on the specific experimental requirements, including the excitation source available and the desired emission wavelength for detection.[1] The quantitative spectral properties of several common carbocyanine dyes are summarized in the table below for easy comparison.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.28 |

| Cy7 | ~750 | ~776 | ~250,000 | - |

| Indocyanine Green (ICG) | ~800-810 (in plasma) | ~830 | ~200,000 | ~0.01-0.08 |

| DiI (DiIC18(3)) | ~549 | ~565 | ~148,000 | - |

| DiO (DiOC18(3)) | ~484 | ~501 | ~150,000 | - |

| DiD (DiIC18(5)) | ~644 | ~663 | ~250,000 | - |

| DiR (DiIC18(7)) | ~748 | ~780 | ~250,000 | - |

Key Applications and Experimental Protocols

Carbocyanine dyes have a broad range of applications in biological research. Their utility spans from labeling proteins and nucleic acids to advanced imaging techniques.

Labeling of Biomolecules using NHS Esters

Carbocyanine dyes functionalized with N-hydroxysuccinimide (NHS) esters are widely used for covalently labeling primary amines on biomolecules, such as the lysine residues of proteins.[9] This forms a stable amide bond, securely attaching the fluorescent dye to the target molecule.

-

Reagent Preparation:

-

Prepare a stock solution of the NHS ester dye at 10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

-

Dissolve the protein to be labeled in a buffer with a pH of 8.0-8.5, such as 0.1 M sodium bicarbonate. The protein solution should be free of any amine-containing buffers like Tris.[1] The optimal protein concentration is typically between 1-10 mg/mL.[11]

-

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Storage:

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage. It is advisable to aliquot the conjugate to avoid repeated freeze-thaw cycles.[9]

-

Immunofluorescence Microscopy

In immunofluorescence (IF), carbocyanine dyes are commonly conjugated to secondary antibodies to detect the presence of a specific primary antibody bound to its antigen within a cell or tissue sample.[2][12] This indirect method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

-

Sample Preparation and Fixation:

-

Permeabilization and Blocking:

-

If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.2% Triton X-100 in PBS) for 10-20 minutes.[13]

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1-5% normal serum from the host species of the secondary antibody) for at least 30 minutes.[6]

-

-

Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Wash the cells three times with PBS.

-

Dilute the carbocyanine dye-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody for 30 minutes to 2 hours at room temperature, protected from light.[7]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.[13]

-

Image the sample using a fluorescence microscope with the appropriate filter sets for the chosen carbocyanine dye.

-

Live Cell Tracking